N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-3-21-17-8-5-14(11-13(17)4-9-18(21)22)20-25(23,24)15-6-7-16(19)12(2)10-15/h5-8,10-11,20H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKCILCDLDRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonamide group, and the fluorination of the benzene ring. Common reagents used in these reactions include ethylamine, sulfonyl chlorides, and fluorinating agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzene sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The tetrahydroquinolinone core is shared with several derivatives, but substitutions at the 1- and 6-positions significantly influence activity:
Key Observations :
- Substituent Flexibility: The target compound’s ethyl group at the 1-position contrasts with the dimethylaminoethyl group in Compound 26, which may enhance solubility but reduce membrane permeability .
- Sulfonamide vs.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline moiety, which is a common scaffold in various bioactive molecules. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure contributing to the compound's pharmacological properties. |
| Fluoro group | Enhances lipophilicity and may influence receptor binding. |
| Sulfonamide group | Known for its antibacterial properties; may also interact with various enzymes. |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit inhibitory effects against viral pathogens.
Antiviral Properties
Research indicates that compounds structurally related to this compound show significant antiviral activity against various viruses, including influenza A and Coxsackievirus B3. These findings suggest potential applications in antiviral therapies.
Anticancer Potential
Several studies have explored the anticancer properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against human tumor cell lines. The mechanism often involves the disruption of cellular processes critical for cancer cell survival .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of tetrahydroquinoline derivatives on various cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results indicated that these compounds exhibited significant growth inhibition compared to standard chemotherapeutics. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency .
Case Study 2: Antimicrobial Activity
Research on related sulfonamide compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method confirmed that these compounds possess notable antimicrobial activity, suggesting a broader therapeutic application .
Q & A
Basic: What are the key synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves constructing the tetrahydroquinoline core via a Povarov reaction (aza-Diels-Alder) followed by sulfonylation. Key steps include:
Core Formation : Cyclization of substituted aniline derivatives with ethyl vinyl ketone under acidic conditions to yield the tetrahydroquinoline scaffold .
Sulfonylation : Reaction of the 6-amino-tetrahydroquinoline intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Optimization Strategies :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Data Table :
| Parameter | Optimal Condition |
|---|---|
| Reaction Time (Core) | 12–16 h |
| Sulfonylation Yield | 70–85% |
| Purity Post-Purification | ≥95% |
Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 2.1–2.3 ppm (methyl on benzene), δ 6.8–7.5 ppm (aromatic protons).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; sulfonamide S=O signals at ~42–45 ppm .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 391.4 (calculated for C₁₉H₂₂FN₂O₃S) .
- X-ray Crystallography : Single-crystal analysis confirms the planar tetrahydroquinoline ring and sulfonamide geometry (bond angles: C-S-N ~107°) .
Advanced: What molecular targets or pathways are hypothesized for this compound, and how can binding interactions be validated experimentally?
Methodological Answer:
- Hypothesized Targets :
- Validation Methods :
Advanced: How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
Contradictions often arise from differences in assay conditions or compound purity. Strategies include:
Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for COX-2) and normalize to internal controls.
Batch Analysis : Verify purity (HPLC ≥98%) and solubility (DMSO stock concentration ≤0.1% in media) .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluoro vs. 4-methyl substitution) to isolate substituent effects .
Advanced: What pharmacokinetic properties (e.g., logP, bioavailability) should be prioritized for preclinical development?
Methodological Answer:
-
Key Parameters :
Property Value Method logP ~3.5 (predicted) HPLC retention time vs. standards Solubility 0.2 mg/mL in PBS Shake-flask method Plasma Stability t₁/₂ > 6 h (human plasma) LC-MS/MS analysis -
Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target binding .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Critical Substituents :
- Methodology :
Advanced: What crystallographic techniques are most effective for analyzing conformational flexibility in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
